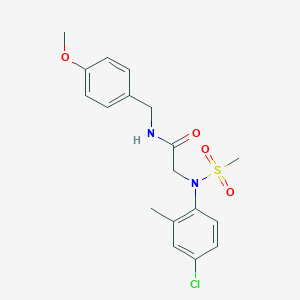![molecular formula C16H18ClNO B258596 N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B258596.png)
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as BNC, is a synthetic compound that has been studied for its potential applications in scientific research. BNC is a bicyclic molecule that contains a non-planar structure, which makes it unique from other compounds. The compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is not fully understood, but it is believed to involve the binding of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide to specific proteins or ion channels. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to bind to the voltage-gated potassium channel Kv1.3, which is important for T-cell activation and proliferation. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been shown to bind to the protein FKBP12, which is involved in cellular signaling pathways. The binding of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide to these proteins may alter their function, leading to changes in cellular processes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of ion channels, and the induction of apoptosis in cancer cells. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to inhibit the interaction between the proteins p53 and MDM2, which are involved in the regulation of cell growth and apoptosis. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been shown to modulate the activity of ion channels, which are important for cellular signaling and communication. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments, including its high affinity and specificity for proteins and ion channels, its fluorescent properties, and its potential as an anticancer agent. However, there are also limitations to using N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide research, including the development of new synthesis methods, the identification of new protein and ion channel targets, and the testing of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide as an anticancer agent in vivo. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide could be used to study the role of specific proteins and ion channels in cellular processes and diseases. Further research is needed to fully understand the potential applications of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide in scientific research.
Synthesemethoden
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide can be synthesized using several methods, including the Stille reaction, Suzuki-Miyaura coupling, and Sonogashira coupling. The Stille reaction involves the coupling of an organotin compound with an aryl halide in the presence of a palladium catalyst. The Suzuki-Miyaura coupling involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. These methods have been used to synthesize N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe, an inhibitor of protein-protein interactions, and a modulator of ion channels. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to bind to proteins with high affinity and specificity, making it a useful tool for studying protein-protein interactions. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been used as a fluorescent probe to visualize cellular structures and processes. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to modulate ion channels, which are important for cellular signaling and communication.
Eigenschaften
Produktname |
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
|---|---|
Molekularformel |
C16H18ClNO |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
(6Z)-N-(3-chlorophenyl)bicyclo[6.1.0]non-6-ene-9-carboxamide |
InChI |
InChI=1S/C16H18ClNO/c17-11-6-5-7-12(10-11)18-16(19)15-13-8-3-1-2-4-9-14(13)15/h3,5-8,10,13-15H,1-2,4,9H2,(H,18,19)/b8-3- |
InChI-Schlüssel |
KTFMSXHNTBBWAF-BAQGIRSFSA-N |
Isomerische SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)/C=C\C1 |
SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)C=CC1 |
Kanonische SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)C=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)




![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)



![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
